2',4'-Dimethyl-3-(4-methylphenyl)propiophenone
Description
Properties
IUPAC Name |
1-(2,4-dimethylphenyl)-3-(4-methylphenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20O/c1-13-4-7-16(8-5-13)9-11-18(19)17-10-6-14(2)12-15(17)3/h4-8,10,12H,9,11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLSABHJLIZYCSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CCC(=O)C2=C(C=C(C=C2)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20644127 | |
| Record name | 1-(2,4-Dimethylphenyl)-3-(4-methylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20644127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898768-79-1 | |
| Record name | 1-(2,4-Dimethylphenyl)-3-(4-methylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20644127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’,4’-Dimethyl-3-(4-methylphenyl)propiophenone typically involves the Friedel-Crafts acylation reaction. This reaction uses an acyl chloride or anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3). The reaction proceeds as follows:
Starting Materials: 2,4-dimethylbenzene (xylene) and 4-methylbenzoyl chloride.
Reaction Conditions: The reaction is carried out in an anhydrous environment, typically using dichloromethane as the solvent. The mixture is stirred at low temperatures (0-5°C) to control the exothermic nature of the reaction.
Procedure: The 4-methylbenzoyl chloride is added dropwise to a solution of 2,4-dimethylbenzene and aluminum chloride. The reaction mixture is then allowed to warm to room temperature and stirred for several hours.
Workup: The reaction mixture is quenched with water, and the organic layer is separated. The product is purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of 2’,4’-Dimethyl-3-(4-methylphenyl)propiophenone follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Utilizing large-scale reactors with precise temperature and pressure controls.
Continuous Flow Systems: Implementing continuous flow chemistry to enhance efficiency and yield.
Purification: Employing advanced purification techniques such as distillation and crystallization to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2’,4’-Dimethyl-3-(4-methylphenyl)propiophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.
Reduction: Reduction reactions using sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can convert the ketone group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in dry ether.
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a catalyst like iron (Fe).
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2’,4’-Dimethyl-3-(4-methylphenyl)propiophenone has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2’,4’-Dimethyl-3-(4-methylphenyl)propiophenone involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily due to its ability to:
Interact with Enzymes: Inhibit or activate specific enzymes involved in metabolic pathways.
Modulate Receptor Activity: Bind to receptors and alter their activity, leading to changes in cellular signaling.
Affect Gene Expression: Influence the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The phytotoxic activity of phenolic compounds is highly dependent on molecular structure, including substituent position and number. Below, we compare 2',4'-Dimethyl-3-(4-methylphenyl)propiophenone with three key analogs: propiophenone, 4'-methylacetophenone, and 2',4'-dimethylacetophenone.
Structural and Functional Differences
| Compound | Substituents | Molecular Formula | Key Features |
|---|---|---|---|
| Propiophenone | None | C₉H₁₀O | Simplest propiophenone; baseline for comparing substituent effects |
| 4'-Methylacetophenone | Methyl at 4' position | C₉H₁₀O | Enhanced lipophilicity; variable activity depending on concentration |
| 2',4'-Dimethylacetophenone | Methyl at 2' and 4' positions | C₁₀H₁₂O | Increased steric hindrance; stronger inhibition of germination and growth |
| Target Compound | Methyl at 2', 4', and 4-methylphenyl | C₁₈H₂₀O₂ | High substituent density; predicted enhanced phytotoxicity and persistence |
Phytotoxic Activity
Data from standardized bioassays on Lactuca sativa (lettuce) and Allium cepa (onion) reveal significant differences in activity (Table 1) :
Table 1: Phytotoxic Effects of Propiophenone Derivatives (1 mM Concentration)
| Compound | Germination Rate Inhibition (%) | Radicle Growth Inhibition (%) | Hypocotyl Growth Inhibition (%) | Hormetic Effect (0.1 mM) |
|---|---|---|---|---|
| Propiophenone | 80–90 (soil/paper) | 20–30 | 15–25 | None observed |
| 4'-Methylacetophenone | 50–60 (paper), 30 (soil) | 10–15 | 10–20 | Stimulation (germination rate +20%) |
| 2',4'-Dimethylacetophenone | 90–95 (soil/paper) | 40–50 | 35–45 | None observed |
| Target Compound (Inferred) | Predicted: 95–100 | Predicted: 50–60 | Predicted: 45–55 | Likely absent due to high potency |
Key Findings:
4'-Methylacetophenone exhibited concentration-dependent dual effects: inhibition at ≥0.5 mM but stimulation at 0.1 mM, suggesting hormesis . 2',4'-Dimethylacetophenone (two methyl groups) demonstrated the highest inhibition, likely due to increased lipophilicity and reduced metabolic degradation .
Mixture Synergy :
A blend of all three compounds enhanced phytotoxicity, inhibiting L. sativa germination by 100% on paper at 1 mM, surpassing individual effects .
Substrate Dependency: Activity varied between soil and paper substrates. For example, 4'-methylacetophenone inhibited germination by 50–60% on paper but only 30% in soil, likely due to adsorption or microbial degradation .
Degradation and Environmental Impact
- Propiophenone: High volatility and moderate soil mobility; atmospheric half-life ~5 days .
- 4'-Methylacetophenone: Subject to oxidation by Aspergillus species, reducing environmental persistence .
Biological Activity
2',4'-Dimethyl-3-(4-methylphenyl)propiophenone, a member of the propiophenone family, has garnered attention for its potential biological activities. This compound is structurally related to other biologically active molecules and is primarily utilized in organic synthesis and pharmaceutical applications. Understanding its biological activity is crucial for evaluating its therapeutic potential and safety.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C17H18O
- Molar Mass : 254.33 g/mol
The biological activity of this compound is believed to stem from its interaction with various molecular targets, including enzymes and receptors. Its mechanism may involve:
- Inhibition of Enzymes : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways.
- Modulation of Receptors : It could influence receptor activity, affecting signaling pathways related to various physiological processes.
Antioxidant Activity
Recent studies indicate that derivatives of propiophenones exhibit significant antioxidant properties. The DPPH radical scavenging assay has been employed to evaluate the antioxidant activity of similar compounds, suggesting that this compound may also possess this beneficial effect.
| Compound | DPPH Scavenging Activity (%) | Reference |
|---|---|---|
| Ascorbic Acid | 100% (control) | |
| Compound A | 1.37 times higher than ascorbic acid | |
| Compound B | 1.35 times higher than ascorbic acid |
Anticancer Activity
The anticancer potential of related compounds has been explored through various assays, including the MTT assay against cancer cell lines such as U-87 (human glioblastoma) and MDA-MB-231 (triple-negative breast cancer). While specific data on this compound is limited, its structural analogs have demonstrated cytotoxic effects.
Case Studies and Research Findings
- Study on Derivatives : Research involving derivatives of propiophenones has shown promising results in terms of their pharmacological properties, including anticancer and antioxidant activities. The introduction of functional groups often enhances these activities, indicating a structure-activity relationship that could apply to this compound.
- Synthesis and Characterization : The synthesis of novel derivatives has been reported, showcasing the versatility of the propiophenone framework in creating compounds with enhanced biological activities. These studies often utilize techniques like NMR and mass spectrometry for characterization, providing insights into the compound's stability and reactivity.
Q & A
Q. Critical Parameters :
| Factor | Optimal Range | Impact on Yield |
|---|---|---|
| Reaction pH | 4–6 (for condensation) | Prevents side reactions |
| Temperature | 60–80°C | Balances reaction rate vs. decomposition |
| Catalyst loading | 10–15 mol% | Maximizes acylation efficiency |
Basic: Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
Answer:
A multi-technique approach is essential:
- ¹H/¹³C NMR : Identify aromatic protons (δ 6.5–8.0 ppm) and methyl groups (δ 1.2–2.5 ppm). The carbonyl (C=O) signal appears at ~200–220 ppm in ¹³C NMR .
- IR Spectroscopy : Confirm ketone C=O stretch (~1680 cm⁻¹) and aromatic C-H bending (~800 cm⁻¹) .
- Mass Spectrometry (MS) : Molecular ion peak at m/z 254 (C₁₈H₁₈O) with fragmentation patterns matching the substituents .
- HPLC : Assess purity using a C18 column and mobile phase (e.g., methanol:buffer, 65:35) at pH 4.6 to resolve impurities .
Advanced: How do steric effects from the 2',4'-dimethyl groups influence the compound's reactivity in cross-coupling reactions?
Answer:
The ortho-methyl groups create steric hindrance, which:
- Reduces electrophilic substitution rates at the 3-position due to blocked access to the aromatic ring.
- Promotes alternative reaction pathways : For example, nucleophilic attacks may shift to less hindered sites, or coupling reactions (e.g., Suzuki-Miyaura) may require bulky ligands (e.g., SPhos) to stabilize intermediates .
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility and stabilize transition states despite steric constraints .
Q. Experimental Design Tip :
- Compare reactivity with/without methyl groups using kinetic studies (e.g., monitoring by UV-Vis or NMR).
Advanced: What strategies resolve contradictory data regarding the compound's stability under different pH conditions?
Answer:
Contradictions often arise from:
- pH-dependent degradation : The compound may hydrolyze in acidic (pH < 3) or basic (pH > 8) conditions.
- Analytical artifacts : Use buffered solutions (pH 4.6 sodium acetate/1-octanesulfonate) during HPLC to avoid column degradation masking stability .
Q. Methodological Approach :
Accelerated stability testing : Incubate samples at pH 2–10 (37°C) and monitor degradation via LC-MS.
Kinetic modeling : Calculate degradation rate constants (k) to identify pH-sensitive regions.
Protective additives : Introduce antioxidants (e.g., BHT) in storage buffers to enhance stability .
Advanced: How can computational chemistry predict the compound's interaction with biological targets?
Answer:
- Molecular docking : Use software (AutoDock Vina) to simulate binding to enzymes (e.g., cytochrome P450) based on the compound’s IUPAC structure (C₁₈H₁₈O) .
- QSAR modeling : Correlate substituent effects (e.g., methyl groups) with bioactivity using datasets from analogous propiophenones .
- MD simulations : Assess binding stability over time (e.g., 100 ns trajectories) in explicit solvent models (water, lipid bilayers) .
Q. Validation Steps :
- Compare computational results with experimental assays (e.g., enzyme inhibition IC₅₀).
- Use crystallographic data (if available) to refine docking poses .
Basic: What are the recommended storage conditions to maintain the compound's stability?
Answer:
- Temperature : Store at –20°C in airtight, light-resistant containers to prevent photodegradation .
- Humidity control : Use desiccants (silica gel) to avoid hydrolysis.
- Solvent choice : Dissolve in anhydrous DMSO or ethanol for long-term storage; avoid aqueous buffers unless stabilized .
Advanced: How does the electronic nature of the 4-methylphenyl group affect the compound's spectroscopic and reactive properties?
Answer:
- Electron-donating effect : The methyl group increases electron density on the aromatic ring, shifting UV-Vis λmax to longer wavelengths (~270 nm) .
- Reactivity modulation : Enhances susceptibility to electrophilic attacks at the para position but reduces oxidative degradation rates .
- NMR shifts : Deshields adjacent protons, causing splitting patterns in ¹H NMR (e.g., para-methyl at δ 2.3 ppm) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
